1-(piperazin-1-yl)cyclohexane-1-carboxylic acid

Medicinal Chemistry Physicochemical Properties Lead Optimization

Procure 1-(Piperazin-1-yl)cyclohexane-1-carboxylic acid (CAS 898384-42-4) for your next medicinal chemistry campaign. This unique geminally substituted scaffold serves as a critical, constrained amino acid surrogate for developing potent 5-HT1A receptor ligands, a foundational intermediate for patented cardiovascular amide derivatives, and an ideal fragment for lead optimization. Secure your research supply of this high-purity building block now.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 898384-42-4
Cat. No. B6615923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(piperazin-1-yl)cyclohexane-1-carboxylic acid
CAS898384-42-4
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C(=O)O)N2CCNCC2
InChIInChI=1S/C11H20N2O2/c14-10(15)11(4-2-1-3-5-11)13-8-6-12-7-9-13/h12H,1-9H2,(H,14,15)
InChIKeyALNXTOAZJAOJTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperazin-1-yl)cyclohexane-1-carboxylic Acid (CAS 898384-42-4): Core Molecular Descriptor and Procurement Baseline


1-(Piperazin-1-yl)cyclohexane-1-carboxylic acid (CAS 898384-42-4) is a non-aromatic heterocyclic building block with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol [1]. Its structure consists of a cyclohexane ring geminally substituted with both a carboxylic acid group and a piperazine moiety, as indicated by the canonical SMILES string O=C(O)C1(N2CCNCC2)CCCCC1 [1]. This compound is typically supplied at 95% purity and is classified as a research chemical intended for use as a synthetic intermediate in organic chemistry and pharmaceutical R&D .

1-(Piperazin-1-yl)cyclohexane-1-carboxylic Acid: Structural and Property Differentiation from Cyclohexane-Piperazine Analogs


Substituting a generic piperazine-cyclohexane building block for 1-(piperazin-1-yl)cyclohexane-1-carboxylic acid is likely to introduce significant deviations in molecular properties, synthetic pathways, and downstream biological outcomes. The specific geminal substitution pattern of the carboxylic acid and piperazine on a single cyclohexane carbon atom creates a unique steric and electronic environment [1] that differs from other regioisomers (e.g., 4-(piperazin-1-yl)cyclohexanecarboxylic acid) or analogs with additional alkyl substituents. As detailed in the quantitative evidence below, these structural variations result in measurable differences in physicochemical parameters such as molecular weight and lipophilicity, which directly impact the compound's utility as a constrained amino acid surrogate in medicinal chemistry campaigns targeting receptors like 5-HT1A [2].

Quantitative Evidence Guide: Verifiable Differentiation of 1-(Piperazin-1-yl)cyclohexane-1-carboxylic Acid


Molecular Weight Comparison: Differentiating 1-(Piperazin-1-yl)cyclohexane-1-carboxylic Acid from Methyl-Substituted Analogs

1-(Piperazin-1-yl)cyclohexane-1-carboxylic acid exhibits a molecular weight of 212.29 g/mol, which is significantly lower than its methyl-substituted analog, 3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid (MW = 226.32 g/mol) [1]. This difference arises from the absence of an additional methyl group on the cyclohexane ring. This lower molecular weight provides a distinct advantage in fragment-based drug discovery and lead optimization, where maintaining a low molecular weight is critical for favorable pharmacokinetic properties and adherence to Lipinski's Rule of Five [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

LogD and Polarity Comparison: Lipophilicity Advantage of 1-(Piperazin-1-yl)cyclohexane-1-carboxylic Acid vs. Nitrile Analog

The target carboxylic acid is significantly more polar and less lipophilic than its direct nitrile analog, 1-(piperazin-1-yl)cyclohexane-1-carbonitrile. The nitrile analog has a calculated LogD of -0.58 at pH 7.4, compared to the carboxylic acid which, while no explicit LogD value was found, is a charged, hydrophilic species at physiological pH and thus expected to have a substantially lower (more negative) LogD [1]. This fundamental difference in polarity dictates their respective applications; the carboxylic acid is ideal for introducing a charged, hydrogen-bonding moiety into a target molecule, whereas the nitrile serves as a neutral, less polar bioisostere .

ADME/Tox Physicochemical Properties Drug Design

Synthetic Utility as a Constrained Amino Acid Surrogate: Patent Evidence for 5-HT1A Receptor Ligands

The core structure of 1-(piperazin-1-yl)cyclohexane-1-carboxylic acid serves as a privileged scaffold in the development of potent 5-HT1A receptor ligands. Research demonstrates that incorporating a 1,4-disubstituted cyclohexane ring into arylpiperazine structures yields linearly constrained, potent serotonin 5-HT1A ligands [1]. This constrained geometry, a direct consequence of the geminal substitution pattern found in this compound, is a key differentiator from flexible-chain analogs. For instance, US20050054637A1 and WO2003033484 specifically protect substituted piperazine cyclohexane carboxilic acid amides for the prophylaxis and/or treatment of cardiovascular disorders, underscoring the pharmaceutical relevance of this exact scaffold [2] [3].

Medicinal Chemistry CNS Drug Discovery 5-HT1A Receptor

Procurement-Driven Application Scenarios for 1-(Piperazin-1-yl)cyclohexane-1-carboxylic Acid


Synthesis of Conformationally Restricted 5-HT1A Receptor Ligands for CNS Research

Given the established role of the 1-(piperazin-1-yl)cyclohexane scaffold in generating potent 5-HT1A receptor ligands, this compound is a key intermediate for medicinal chemistry groups developing novel anxiolytics or antidepressants [1]. The constrained geometry provided by the geminal acid-piperazine substitution is essential for achieving high receptor affinity and selectivity, as demonstrated in structure-activity relationship studies [2].

Fragment-Based Drug Discovery (FBDD) and Lead Optimization

With a molecular weight of 212.29 g/mol, this compound adheres to the 'Rule of Three' guidelines for fragments, making it an ideal starting point for fragment-based screening and subsequent fragment growing or merging campaigns [3]. Its lower molecular weight compared to methyl-substituted analogs provides medicinal chemists greater flexibility in lead optimization without prematurely breaching Lipinski's Rule of Five [3].

Development of Cardiovascular Therapeutics via Amide Derivatives

Patent literature (US20050054637A1 and WO2003033484) explicitly claims the use of substituted piperazine cyclohexane carboxilic acid amides for the prophylaxis and treatment of cardiovascular disorders [4] [5]. This compound serves as the foundational carboxylic acid for synthesizing these patented amide derivatives, enabling pharmaceutical research into new treatments for ischemic conditions and related cardiovascular diseases.

Building Block for Diversifying Chemical Libraries with Polar Motifs

The carboxylic acid group provides a convenient handle for diversification through amide coupling and other classic reactions, allowing for the rapid generation of compound libraries. Its expected high polarity and ability to form strong hydrogen bonds [6] make it a valuable scaffold for improving the solubility and modulating the physicochemical properties of lead series, particularly when compared to more lipophilic piperazine-cyclohexane analogs.

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